molecular formula C10H7FO3 B3157422 Methyl 5-fluorobenzofuran-2-carboxylate CAS No. 849236-64-2

Methyl 5-fluorobenzofuran-2-carboxylate

Cat. No.: B3157422
CAS No.: 849236-64-2
M. Wt: 194.16 g/mol
InChI Key: QNDYSZLDEQGLLG-UHFFFAOYSA-N
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Description

Methyl 5-fluorobenzofuran-2-carboxylate is a chemical compound with the molecular formula C10H7FO3 It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-fluorobenzofuran-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester .

Industrial Production Methods

Industrial production methods for methyl 5-fluorobenzofuran-2-carboxylate may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluorobenzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted benzofuran derivatives .

Scientific Research Applications

Methyl 5-fluorobenzofuran-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals

Mechanism of Action

The mechanism of action of methyl 5-fluorobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects such as inhibition of microbial growth or modulation of cellular pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound, known for its wide range of biological activities.

    5-Fluorobenzofuran: A closely related compound with similar structural features but lacking the ester group.

    Methyl benzofuran-2-carboxylate: Similar to methyl 5-fluorobenzofuran-2-carboxylate but without the fluorine atom.

Uniqueness

This compound is unique due to the combined presence of the fluorine atom and the ester group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity, while the ester group can affect its solubility and metabolic properties .

Properties

IUPAC Name

methyl 5-fluoro-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO3/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDYSZLDEQGLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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